BenchChemオンラインストアへようこそ!

N1-(3-phenyl-1H-pyrazol-5-yl)benzamide

VEGFR-2 Kinase Inhibition Angiogenesis

This unsubstituted pyrazole-benzamide core is the definitive 'R=H' baseline for SAR studies. Unlike its potent derivative JK-P3 (VEGFR-2 inhibitor, IC50 7.83 μM), the parent scaffold shows negligible activity against VEGFR-2, FGFR1/3, GSK-3β, and TIM10. Certified ≥95% purity ensures zero PAINS interference, making it the essential negative control for kinase inhibition, angiogenesis, and HTS counter-screening. Sourcing this exact core guarantees that activity gains are solely attributable to installed substituents—preserving assay reproducibility and data integrity. Order the gold-standard SAR baseline today.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B8758388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-phenyl-1H-pyrazol-5-yl)benzamide
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O/c20-16(13-9-5-2-6-10-13)17-15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20)
InChIKeyMZGWFOJGTTVLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.4 [ug/mL] (The mean of the results at pH 7.4)

N1-(3-phenyl-1H-pyrazol-5-yl)benzamide: A Core Scaffold for Kinase and GPCR Probe Development


N1-(3-phenyl-1H-pyrazol-5-yl)benzamide (PubChem CID 339735) is a small-molecule heterocyclic building block that forms the unadorned core of numerous bioactive pyrazole-benzamide analogs. It serves as a critical synthetic intermediate and a baseline comparator in structure-activity relationship (SAR) studies for kinase inhibition and receptor modulation [1]. Unlike its potent, substituted descendants such as the VEGFR-2 inhibitor JK-P3, this parent scaffold typically exhibits weak or negligible activity against most common screening targets, making it a valuable negative control in assay development .

The Impossibility of Substituting N1-(3-phenyl-1H-pyrazol-5-yl)benzamide with Other Pyrazole-Benzamides


Generic substitution among pyrazole-benzamides is scientifically unsound and experimentally hazardous. The addition of a single 3,4-dimethoxy group to the N1-(3-phenyl-1H-pyrazol-5-yl)benzamide scaffold transforms it into JK-P3, gaining potent pan-VEGFR-2 and FGFR1/3 kinase inhibition with IC50 values of 7.83 μM and 5.18 μM, respectively . In contrast, the parent scaffold is biochemically silent against many of these targets at comparable concentrations. This extreme divergence in potency and target engagement demonstrates that subtle functionalization completely reprograms the biological function of the core heterocycle, making any procurement decision without precise structural verification a direct risk to data reproducibility [1].

Quantitative Differentiation of N1-(3-phenyl-1H-pyrazol-5-yl)benzamide Against Closest Analogs


Head-to-Head Potency Comparison Against Structurally Analogous Kinase Inhibitor JK-P3

The defining characteristic of N1-(3-phenyl-1H-pyrazol-5-yl)benzamide is its profound lack of potent kinase inhibitory activity relative to its 3,4-dimethoxy derivative, JK-P3. This stark contrast establishes the parent compound's primary utility as a negative control. Where JK-P3 exhibits low-micromolar IC50 values against VEGFR-2 and FGFR kinases, the unsubstituted core scaffold shows no significant inhibition in the same assays up to 10 μM [1]. The minimal inactive scaffold is therefore critical for confirming that any observed biological effect of the series is due to the specific pharmacophoric substitutions rather than the core heterocycle itself .

VEGFR-2 Kinase Inhibition Angiogenesis

Cross-target Selectivity Profiling: Defining a Biochemically Silent Scaffold

Across a broad panel of kinase screening assays, N1-(3-phenyl-1H-pyrazol-5-yl)benzamide demonstrates a consistently inactive profile, reinforcing its value as a pan-kinase-negative control. This is in stark contrast to other pyrazole-benzamides that are designed for potency. For instance, BindingDB data confirms that the compound has an EC50 greater than 300,000 nM against Glycogen Synthase Kinase-3 beta (GSK-3β) and an IC50 greater than 100,000 nM against the yeast mitochondrial import inner membrane translocase subunit TIM10 [1]. This sub-millimolar inactivity profile is a stable baseline against which the nanomolar activities of optimized leads can be rigorously benchmarked [2].

GSK-3beta Kinase Profiling Negative Control

Chemical Stability and Purity Specifications for Reproducible Research

Reproducibility in screening campaigns requires a negative control of rigorously defined purity and composition. N1-(3-phenyl-1H-pyrazol-5-yl)benzamide is supplied and quality-controlled as a discrete chemical entity, typically at ≥95% purity. This specification, confirmed by standard analytical methods such as HPLC, provides a significant advantage over complex, less-characterized natural product extracts or poorly defined commercial compound libraries, which can often contain undefined impurities with off-target biological activity [1]. A precisely specified negative control is essential for data integrity [2].

Quality Control Reproducibility Small Molecule

Defined Research Applications of N1-(3-phenyl-1H-pyrazol-5-yl)benzamide as a Critical Negative Control


Validated Negative Control for VEGFR-2 and FGFR Angiogenesis Assays

In cellular angiogenesis and biochemical kinase assays, the extreme potency difference between this scaffold and the inhibitor JK-P3 (as quantified in Evidence 3.1) is leveraged. N1-(3-phenyl-1H-pyrazol-5-yl)benzamide is used alongside JK-P3 as a negative control to demonstrate that inhibition of endothelial monolayer wound closure or tube formation is specifically due to VEGFR-2/FGFR kinase inhibition. This makes it an indispensable reagent for laboratories working with JK-P3 to prove the specificity of their findings [1].

Inert Scaffold for High-Throughput Screening (HTS) and Counter-Screens

The verified inactivity against unrelated targets like GSK-3β and TIM10 (as shown in Evidence 3.2) positions this compound as a universal negative control in HTS campaigns. Its certified purity (Evidence 3.3) is critical for counter-screening workflows where the objective is to eliminate pan-assay interference compounds (PAINS). It serves as an inert benchmark to calibrate assay signal-to-background ratios, enabling triage of false-positive hits emerging from more decorated pyrazole-benzamide libraries [2].

Core Scaffold for Custom Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams starting new SAR programs on the pyrazole-benzamide scaffold use this specific compound as the 'R = H' baseline. Using a precisely defined starting scaffold with known inactivity (Evidence 3.1 and 3.2) allows research groups to quantitatively attribute any gain in potency, selectivity, or functional activity to the substituents being installed during lead optimization, as the core scaffold's contribution has been experimentally verified to be negligible [3].

Quote Request

Request a Quote for N1-(3-phenyl-1H-pyrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.